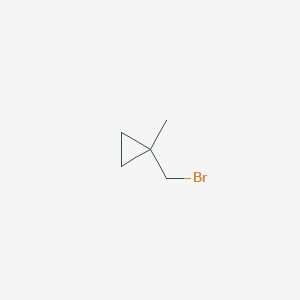

1-(Bromomethyl)-1-methylcyclopropane

Description

Fundamental Aspects of Small-Ring Alicyclic Systems

Cyclopropane (B1198618) is a three-membered ring composed of carbon atoms, each bonded to two hydrogen atoms. Unlike its larger cycloalkane counterparts like cyclohexane, which can adopt puckered conformations to achieve near-ideal tetrahedral bond angles of 109.5°, the carbon atoms in cyclopropane are forced into a planar triangular geometry. This results in internal bond angles of 60°, a significant deviation from the ideal sp³ hybridization angle. This deviation induces a high degree of angle strain, also known as Baeyer strain.

In addition to angle strain, the C-H bonds in cyclopropane are eclipsed, leading to torsional strain. To alleviate this strain, the C-C bonds are not simple sigma bonds but are instead "bent" or "banana" bonds, where the electron density is concentrated outside the direct line between the nuclei. This unique bonding arrangement gives the C-C bonds of cyclopropane partial π-character, a feature more commonly associated with alkenes. These fundamental aspects of strain and bonding are central to understanding the behavior of all cyclopropane derivatives, including 1-(Bromomethyl)-1-methylcyclopropane.

Unique Reactivity Profile of Cyclopropane Derivatives

The significant ring strain in cyclopropane and its derivatives makes them more reactive than their acyclic or larger-ring counterparts. vaia.com Many of their characteristic reactions involve the opening of the three-membered ring, which relieves the inherent strain energy. For example, cyclopropanes can undergo reactions akin to those of alkenes, such as addition reactions with halogens (e.g., bromine) and hydrogen halides, leading to the cleavage of a C-C bond and the formation of a 1,3-disubstituted propane (B168953) derivative. vaia.com

The reactivity of a cyclopropane ring can be further influenced by the nature of its substituents. Electron-withdrawing groups can make the cyclopropane ring susceptible to nucleophilic attack, while electron-donating groups can stabilize adjacent carbocations, influencing the regioselectivity of ring-opening reactions. In the case of this compound, the presence of a methyl group and a bromomethyl group on the same carbon atom (a gem-disubstituted pattern) introduces steric hindrance and electronic effects that modulate its reactivity profile. The dehydrohalogenation of 1-chloro-1-methylcyclopropane, a closely related compound, has been shown to yield two different alkenes, with the major product being the one where the double bond is exocyclic to the ring, thus avoiding the introduction of further strain into the three-membered ring. vaia.com

Contemporary Relevance of Cyclopropane Motifs in Chemical Science

The cyclopropane motif is not merely a chemical curiosity; it is a valuable structural unit in modern chemical science. Its rigid, three-dimensional structure allows it to act as a conformational constraint in larger molecules, a property that is highly sought after in medicinal chemistry for designing drugs with specific shapes to fit into the active sites of proteins. The incorporation of a cyclopropane ring can enhance the metabolic stability of a drug candidate and improve its pharmacokinetic profile. acs.org

Furthermore, cyclopropane derivatives are versatile synthetic intermediates. nih.gov Their unique electronic properties and the ability to undergo stereospecific ring-opening reactions make them powerful building blocks for the construction of complex molecular architectures, including natural products and novel materials. nih.gov The presence of functional groups, such as the bromomethyl group in this compound, provides a handle for further chemical transformations, allowing for its incorporation into a wide variety of larger molecules. For instance, the related compound (bromomethyl)cyclopropane (B137280) is used as a synthetic building block to introduce the cyclopropylmethyl group into molecules, such as in the iron-catalyzed cross-coupling with Grignard reagents to form 1,4-dienes. organic-chemistry.orgresearchgate.net

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below. This data is primarily sourced from computational predictions and publicly available chemical databases. acs.org

| Property | Value |

| Molecular Formula | C₅H₉Br |

| Molecular Weight | 149.03 g/mol |

| IUPAC Name | This compound |

| CAS Number | 42082-19-9 |

| SMILES | CC1(CC1)CBr |

| InChIKey | TVRZVAZKOTWIEC-UHFFFAOYSA-N |

Synthesis and Reactivity

While detailed research literature specifically on the synthesis and reactivity of this compound is not extensively available, its synthesis can be logically inferred from established methods for preparing similar compounds. The reactivity can also be predicted based on the known behavior of substituted cyclopropanes.

A plausible synthetic route to this compound would involve the bromination of the corresponding alcohol, (1-methylcyclopropyl)methanol. This precursor alcohol is commercially available. chemscene.comsigmaaldrich.comnih.gov The conversion of primary alcohols to alkyl bromides is a standard transformation in organic synthesis. A common method for this is the Appel reaction, which uses a phosphine (B1218219) source like triphenylphosphine (B44618) and a bromine source like carbon tetrabromide or N-bromosuccinimide. Alternatively, reagents like phosphorus tribromide can be employed. A patented method for the synthesis of the closely related (bromomethyl)cyclopropane involves the reaction of cyclopropylmethanol (B32771) with a triarylphosphite and bromine in a polar aprotic solvent. google.com This method is designed to be high-yielding and suitable for industrial scale-up, and it is conceivable that a similar protocol could be adapted for the synthesis of this compound from (1-methylcyclopropyl)methanol.

The reactivity of this compound is expected to be dominated by the presence of the bromine atom, which is a good leaving group, and the strained cyclopropane ring. It would likely undergo nucleophilic substitution reactions at the bromomethyl carbon, allowing for the introduction of a variety of functional groups. Furthermore, under certain conditions, such as in the presence of a strong base, elimination reactions (dehydrobromination) could occur. As with other strained cyclopropane systems, reactions that lead to ring-opening are also a possibility, particularly under conditions that involve electrophilic attack on the ring or the formation of a carbocation adjacent to the ring. The gem-dimethyl substitution on the cyclopropane ring would influence the stability of any potential intermediates and the stereochemical outcome of reactions. The study of gem-disubstituted cyclopropanes is an active area of research, with methods being developed for their modular synthesis, highlighting their importance as structural motifs. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-1-methylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-5(4-6)2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRZVAZKOTWIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558909 | |

| Record name | 1-(Bromomethyl)-1-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42082-19-9 | |

| Record name | 1-(Bromomethyl)-1-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 Bromomethyl 1 Methylcyclopropane

Nucleophilic Substitution Reactions of the Bromomethyl Group

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group on an electrophilic substrate. libretexts.orglibretexts.org In the case of 1-(bromomethyl)-1-methylcyclopropane, the electrophilic center is the methylene (B1212753) carbon atom bonded to bromine.

In a nucleophilic substitution reaction, the carbon atom of the bromomethyl group acts as the electrophile. This carbon is electron-deficient due to the polar bond it shares with the highly electronegative bromine atom. youtube.com The efficacy of a substitution reaction is heavily dependent on the ability of the substituent to depart, a quality known as its leaving group ability.

The bromine atom in this compound functions as an excellent leaving group. For a group to be displaced, it must be stable on its own with the electron pair from the broken bond. libretexts.org Good leaving groups are typically weak bases. libretexts.org The bromide ion (Br⁻) fits this description perfectly as it is the conjugate base of hydrobromic acid (HBr), a strong acid. Consequently, the bromide ion is a stable species in solution and can readily accommodate the negative charge after departing from the electrophilic carbon center. libretexts.org This characteristic facilitates the nucleophilic attack on the substrate. The reaction involves a nucleophilic substitution on the bromine, which expels a bromide group, a very good leaving group. nih.gov

The reaction of this compound with various nucleophiles typically proceeds via a nucleophilic substitution mechanism. As a primary alkyl halide, it is susceptible to attack by a range of nucleophiles. The interaction involves the nucleophile attacking the electrophilic carbon, leading to the displacement of the bromide ion. libretexts.org

The specificity of the reaction is high, with the nucleophile directly replacing the bromine atom to form a new carbon-nucleophile bond. However, the presence of the adjacent cyclopropyl (B3062369) group can introduce mechanistic complexity, as the cyclopropylcarbinyl system is known to stabilize cationic intermediates, potentially leading to rearrangement products under certain conditions. reddit.com

The reactivity with common nucleophiles is summarized below:

Hydroxide (B78521) (OH⁻): As a strong nucleophile, the hydroxide ion readily attacks the electrophilic carbon to displace bromide, yielding 1-methylcyclopropanemethanol.

Cyanide (CN⁻): The cyanide ion is an effective nucleophile that results in the formation of 1-methylcyclopropanecarbonitrile, a reaction that extends the carbon chain by one atom.

Amines (RNH₂): Amines act as nucleophiles, attacking the substrate to form the corresponding N-substituted 1-methylcyclopropylmethanamine after deprotonation. The process is analogous to the substitution of other benzylic or alkyl bromides with azide, which then can be used in subsequent reactions. nih.gov

| Nucleophile | Chemical Formula | Expected Primary Product |

|---|---|---|

| Hydroxide | OH⁻ | 1-Methylcyclopropanemethanol |

| Cyanide | CN⁻ | 1-Methylcyclopropanecarbonitrile |

| Amine (generic) | RNH₂ | N-alkyl-1-methylcyclopropylmethanamine |

Cyclopropane (B1198618) Ring-Opening Reactions

The significant ring strain inherent in cyclopropane rings provides a thermodynamic driving force for ring-opening reactions. This reactivity can be harnessed to synthesize more complex molecules.

The cleavage of the cyclopropane ring is a characteristic reaction of such strained systems. The mechanism of ring-opening is often facilitated by the activation of the ring, which can occur through various pathways. For substituted cyclopropanes, particularly those classified as donor-acceptor cyclopropanes (DACs), the carbon-carbon bond is polarized, making it susceptible to cleavage. researchgate.net In these systems, activation by a Lewis acid can lead to the formation of a 1,3-zwitterionic intermediate. researchgate.net

A critical mechanistic pathway for compounds like this compound involves the formation of a cyclopropylcarbinyl cation. reddit.com This cation can be generated during substitution reactions under Sₙ1 conditions or through interaction with electrophiles. The cyclopropylcarbinyl cation is notoriously unstable and prone to rapid rearrangement where the cyclopropane ring itself opens to form a more stable, delocalized homoallyl cation. This rearrangement leads to the formation of acyclic butenyl derivatives. The process can be concerted with the departure of a leaving group or occur in a stepwise manner. stackexchange.com

Substituents can significantly alter the stability and reactivity of the cyclopropane ring. The introduction of a fluorine atom onto a cyclopropane ring, for instance, leads to destabilization. acs.org This effect is attributed to the high s-character in the carbon orbitals that form the bond to the highly electronegative fluorine substituent. acs.org The carbon-fluorine bond is the strongest in organic chemistry, yet its presence can increase the inherent strain of the small ring, making it more susceptible to ring-opening reactions. wikipedia.org The short C-F bond length and small van der Waals radius of fluorine typically minimize steric strain in polyfluorinated compounds, but in the case of a single substitution on a cyclopropane ring, electronic effects that increase strain dominate. wikipedia.org

| Substituent Type | Example | General Effect on Ring Stability | Impact on Reactivity Toward Ring Opening |

|---|---|---|---|

| Alkyl Group | -CH₃ | Slightly stabilizing (relative to H) | Generally lower |

| Electronegative Atom | -F | Destabilizing acs.org | Generally higher |

| Electron-Withdrawing Group | -COOR | Polarizes and weakens adjacent C-C bond | Significantly higher, especially with a donor group present |

The ring-opening of activated cyclopropanes can be efficiently promoted by catalysts.

Lewis Acid-Catalyzed Ring Opening: Lewis acids are widely used to activate donor-acceptor cyclopropanes for ring-opening reactions. uni-regensburg.delnu.edu.cn The Lewis acid, such as Ytterbium triflate (Yb(OTf)₃) or Scandium triflate (Sc(OTf)₃), coordinates to an electron-withdrawing group on the cyclopropane. uni-regensburg.de This coordination enhances the polarization of the adjacent C-C bond, facilitating a heterolytic cleavage to generate a 1,3-dipolar or zwitterionic intermediate. researchgate.netuni-regensburg.de This intermediate can then react with various nucleophiles or dipolarophiles in cycloaddition reactions. The Lewis acid effectively lowers the activation energy for ring-opening by stabilizing the developing negative charge on the acceptor group. nih.gov

Organocatalyst-Promoted Ring Opening: In recent years, organocatalysis has emerged as a powerful, metal-free alternative for promoting cyclopropane ring-opening. rsc.org Lewis bases, such as the tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO), can act as organocatalysts. lnu.edu.cn The mechanism involves the nucleophilic attack of the Lewis base on an electron-deficient carbon of an activated cyclopropane. This attack induces the formation of a zwitterionic intermediate, which subsequently undergoes ring cleavage. lnu.edu.cn This approach provides a new mode of activation for cyclopropanes, enabling cycloaddition and rearrangement reactions under mild, organocatalytic conditions. lnu.edu.cnrsc.org

Carbocation and Radical Rearrangements

The chemical behavior of this compound is largely dictated by the formation and subsequent rearrangement of highly reactive carbocation and radical intermediates. These rearrangements are fundamental in understanding the variety of products that can be formed from this compound.

When this compound undergoes reactions that generate a carbocation, such as in SN1 solvolysis, the initially formed primary carbocation is highly unstable. youtube.comlibretexts.org This instability drives rapid rearrangements to form more stable carbocations. These rearrangements primarily occur through 1,2-hydride shifts or 1,2-alkyl shifts, where a hydride ion (H⁻) or an alkyl group, respectively, moves from an adjacent carbon to the carbocationic center. libretexts.orgyoutube.comwikipedia.org

The driving force for these shifts is the formation of a more stable carbocation. libretexts.orgyoutube.com For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation. libretexts.orgyoutube.com In the case of the 1-methylcyclopropylmethyl carbocation, a 1,2-hydride shift can occur if a hydrogen is present on an adjacent carbon. If not, a methyl group can migrate in a 1,2-methyl shift. youtube.comlibretexts.org These rearrangements are typically very fast, often occurring before a nucleophile can attack the initial carbocation. libretexts.org The stability of carbocations generally follows the order: tertiary > secondary > primary. libretexts.org

| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Relative Stability |

| Primary | 1,2-Hydride Shift | Secondary | Increased |

| Secondary | 1,2-Hydride Shift | Tertiary | Increased |

| Secondary | 1,2-Alkyl Shift | Tertiary | Increased |

This table illustrates the general principles of carbocation rearrangements to achieve greater stability.

The 1-methylcyclopropylmethyl radical, generated through homolytic cleavage of the carbon-bromine bond, also undergoes rapid rearrangement. psu.edu Unlike carbocations, these radicals primarily rearrange through ring-opening to form the more stable but-3-enyl radical. thieme-connect.depsu.edu This rearrangement is driven by the significant release of ring strain in the cyclopropane ring. thieme-connect.de The rate of this ring opening is extremely fast, with the half-life of the parent cyclopropylmethyl radical being on the order of nanoseconds at room temperature. thieme-connect.de

Factors influencing the rate of this radical rearrangement include the stability of both the initial and the rearranged radical. psu.edu Substituents on the cyclopropane ring that stabilize the radical center can slow down the ring-opening process. psu.edu

A key rearrangement pathway for the 1-methylcyclopropylmethyl system, particularly under conditions that favor carbocation formation, is the cyclopropyl-allyl rearrangement. This process involves the opening of the cyclopropane ring to form a homoallylic carbocation, which can then rearrange to a more stable allylic carbocation. This rearrangement is a consequence of the electronic interaction between the cyclopropane ring's Walsh orbitals and the empty p-orbital of the carbocation.

This rearrangement is a common feature in the solvolysis reactions of cyclopropylmethyl halides. The significant strain relief associated with the ring opening provides a strong thermodynamic driving force for this transformation.

In addition to substitution and rearrangement reactions, this compound can also undergo elimination reactions, typically competing with SN1 and SN2 pathways. youtube.commasterorganicchemistry.com These elimination reactions, primarily E1 and E2, lead to the formation of alkenes. libretexts.org

The E1 mechanism proceeds through a carbocation intermediate, the same intermediate as in the SN1 reaction. libretexts.org Therefore, E1 reactions often accompany SN1 reactions and are subject to the same carbocation rearrangements. cureffi.org The base abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. pressbooks.pub The regioselectivity of E2 reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product, especially when a small, strong base is used. pressbooks.pub However, the use of a bulky base can lead to the formation of the less substituted alkene (Hofmann product) due to steric hindrance. pressbooks.pub

The competition between substitution and elimination is influenced by several factors, including the strength and steric bulk of the base/nucleophile, the solvent, and the temperature. youtube.commasterorganicchemistry.com Strong, non-bulky bases tend to favor E2 elimination, while weak bases or high temperatures can promote E1 elimination. masterorganicchemistry.compressbooks.pub

| Reaction Type | Intermediate | Key Features | Common Products |

| SN1 | Carbocation | Rearrangements common, favored by weak nucleophiles | Substitution products (racemic mixtures) |

| E1 | Carbocation | Competes with SN1, rearrangements common | Alkenes (often Zaitsev product) |

| E2 | Concerted | Favored by strong, non-bulky bases, anti-periplanar geometry required | Alkenes (Zaitsev or Hofmann product) |

This table summarizes the key characteristics of competing substitution and elimination pathways.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound offer pathways to other functionalized cyclopropane derivatives.

Oxidation: The oxidation of similar cyclopropane-containing molecules can be complex. For instance, the oxidation of 1-methylcyclopropene (B38975) (1-MCP), a related compound, can proceed through the formation of hydroperoxides, which can then be converted to alcohols. researchgate.net While the specific oxidation pathways for this compound are not extensively detailed in the provided results, general principles of alkane oxidation would apply. This could involve radical chain mechanisms initiated by light or heat, potentially leading to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Reduction: The reduction of the carbon-bromine bond in this compound can be achieved using various reducing agents. A common method for the reduction of alkyl halides is the use of a metal and a proton source, such as lithium in liquid ammonia. acs.org Another approach involves the use of tributyltin hydride, which is a well-established reagent for the radical-mediated reduction of alkyl halides. psu.edu This reaction proceeds via a free radical mechanism. Additionally, catalytic hydrogenation could potentially be employed, although this might also lead to the opening of the strained cyclopropane ring under harsh conditions. A visible-light-induced photoredox mechanism has also been shown to cause the reductive opening of a cyclopropane ring in related systems. acs.org

Transition-Metal-Catalyzed Transformations

The reactivity of this compound is dominated by transformations involving the carbon-bromine bond, which is susceptible to both nucleophilic substitution and oxidative addition to low-valent transition metal centers. These processes are central to the cross-coupling reactions discussed herein.

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds. For this compound, these reactions typically involve the coupling of the (1-methylcyclopropyl)methyl group with various organic partners. The most common transition metals used for such transformations are nickel and palladium. wikipedia.orgorganic-chemistry.org

The general mechanism for these cross-coupling reactions, such as the Suzuki-Miyaura or Kumada-Corriu-Tamao couplings, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.netyoutube.com

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of this compound. This step forms a new organometallic intermediate, increasing the oxidation state of the metal.

Transmetalation: The organic group from a second coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling or a Grignard reagent in Kumada coupling) is transferred to the metal center, displacing the bromide. youtube.com

Reductive Elimination: The two organic fragments on the metal center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle.

Nickel-Catalyzed Kumada-Type Coupling:

The Kumada coupling utilizes a Grignard reagent as the organometallic coupling partner and is often catalyzed by nickel complexes. wikipedia.orgorganic-chemistry.org In the context of this compound, this would involve its reaction with an aryl or alkyl Grignard reagent. The use of nickel catalysts is advantageous due to their lower cost and high reactivity in coupling reactions involving sp³-hybridized alkyl halides. scispace.comnih.gov The presence of additives like 1,3-butadiene (B125203) can significantly enhance the efficiency of these couplings by stabilizing the active Ni(0) species. nih.gov

Mechanistic studies on related systems suggest that the oxidative addition of the alkyl bromide to the Ni(0) center can proceed through a radical pathway. nih.gov The choice of ligand on the nickel catalyst is crucial for preventing side reactions like β-hydride elimination, although this is not a concern for the neopentyl-like structure of this compound.

Palladium-Catalyzed Suzuki-Miyaura-Type Coupling:

The Suzuki-Miyaura coupling is a versatile method that employs organoboron compounds, which are generally more tolerant of functional groups than Grignard reagents. youtube.comnih.gov For this compound, a two-step approach is common where it is first converted to its corresponding organoboron derivative, such as a boronic ester. This (1-methylcyclopropyl)methylboronic ester can then be coupled with various aryl or vinyl halides under palladium catalysis. nih.gov

The catalytic cycle is similar to that of the Kumada coupling, with the key difference being the transmetalation step, which involves the transfer of the (1-methylcyclopropyl)methyl group from the boron atom to the palladium center. This step is typically facilitated by a base. nih.gov

The table below summarizes representative cross-coupling reactions involving the this compound scaffold.

| Coupling Reaction | Catalyst/Reagents | Product Type | Reference |

| Kumada-Type Coupling | NiCl₂, Aryl-MgBr | Aryl-(1-methylcyclopropyl)methane | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura-Type Coupling | Pd(OAc)₂, (1-methylcyclopropyl)methylboronic ester, Aryl-Br, Base | Aryl-(1-methylcyclopropyl)methane | nih.govresearchgate.net |

| Negishi-Type Coupling | Pd or Ni catalyst, (1-methylcyclopropyl)methylzinc halide, Aryl-I | Aryl-(1-methylcyclopropyl)methane | N/A |

| Stille-Type Coupling | Pd catalyst, (1-methylcyclopropyl)methylstannane, Aryl-OTf | Aryl-(1-methylcyclopropyl)methane | N/A |

Catalyst and Base Specificity in Cyclopropanation Mechanisms

The term "cyclopropanation" can refer to either the formation of a cyclopropane ring or reactions that utilize a cyclopropane-containing starting material. In the context of this compound, its primary role in transition-metal-catalyzed reactions is as a building block to introduce the (1-methylcyclopropyl)methyl group, not as a precursor for generating new cyclopropane rings.

However, the choice of catalyst and base is critical in controlling the outcome and efficiency of the cross-coupling reactions discussed previously.

Catalyst Specificity:

The choice between a nickel and a palladium catalyst can significantly influence the reaction. Nickel catalysts are often more reactive for coupling with sp³-hybridized alkyl halides like this compound and are more cost-effective. scispace.comnih.gov Palladium catalysts, while sometimes less reactive for such substrates, often offer a broader functional group tolerance, especially when used in Suzuki-Miyaura couplings with the corresponding boronic esters. nih.gov

The ligands coordinated to the metal center play a crucial role in stabilizing the catalyst, promoting the desired elementary steps of the catalytic cycle, and preventing side reactions. For nickel-catalyzed couplings of alkyl halides, ligands such as bulky phosphines or N-heterocyclic carbenes (NHCs) are commonly employed. organic-chemistry.org For palladium-catalyzed Suzuki-Miyaura couplings, a variety of phosphine (B1218219) ligands, such as those of the Buchwald-type, have been shown to be effective. nih.gov

Base Specificity:

In many transition-metal-catalyzed reactions, particularly Suzuki-Miyaura couplings, the base plays a multifaceted role. nih.gov It is required to activate the organoboron reagent for transmetalation. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center. researchgate.net

The strength and nature of the base can affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOt-Bu). The choice of base must be compatible with the substrates and their functional groups. For instance, a strong base might be unsuitable for substrates with base-sensitive functionalities. researchgate.net In some cases, the base can also influence the stability of the catalyst itself. researchgate.net

In base-promoted reactions that lead to the formation of substituted cyclopropanes from other starting materials, the base is often crucial for the initial deprotonation event that initiates a Michael-initiated ring closure. nih.govrsc.orgrsc.org While not a direct reaction of this compound, this highlights the general importance of the base in controlling reaction pathways.

The table below outlines the roles of catalysts and bases in the transformations of this compound.

| Component | Role in Reaction Mechanism | Specific Examples/Considerations | Reference |

| Catalyst | |||

| Nickel Complexes (e.g., NiCl₂) | Facilitates oxidative addition to the C-Br bond, often more reactive for alkyl halides. | Often used in Kumada-type couplings with Grignard reagents. | wikipedia.orgnih.gov |

| Palladium Complexes (e.g., Pd(OAc)₂) | Catalyzes the cross-coupling cycle, often with high functional group tolerance. | Commonly used in Suzuki-Miyaura couplings with boronic esters. | nih.govresearchgate.net |

| Ligands (e.g., Phosphines, NHCs) | Stabilize the metal center, influence reactivity and selectivity. | Bulky phosphines can promote reductive elimination. | organic-chemistry.orgnih.gov |

| Base | |||

| Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) | Activates organoboron reagents for transmetalation in Suzuki-Miyaura coupling. | The choice of base can be critical for reaction efficiency. | nih.govresearchgate.net |

| Organic Bases (e.g., DBU) | Can be used in specific cyclopropanation reactions (not directly involving the title compound). | Essential for initiating Michael-initiated ring closures. | nih.govrsc.org |

Stereochemical Control and Asymmetric Synthesis of 1 Bromomethyl 1 Methylcyclopropane Derivatives

Diastereoselective Control in Cyclopropane (B1198618) Formation

Diastereoselective cyclopropanation reactions are crucial for creating specific stereoisomers of substituted cyclopropanes. The control of diastereoselectivity is often achieved by employing substrates with existing chiral centers, which direct the approach of the cyclopropanating agent to one face of the double bond over the other.

One of the classic and most effective methods for diastereoselective cyclopropanation is the Simmons-Smith reaction, which utilizes a zinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple). wiley-vch.de When applied to chiral allylic alcohols, the hydroxyl group can coordinate to the zinc reagent, directing the methylene (B1212753) transfer to the syn-face of the double bond. wiley-vch.de This substrate-directed approach has been shown to be highly effective, particularly with cyclic allylic alcohols where the hydroxyl group and the incoming reagent are on the same face. wiley-vch.de For acyclic allylic alcohols, high syn-selectivity is often observed with (Z)-disubstituted olefins. wiley-vch.de The steric bulk of substituents on the allylic alcohol can significantly influence the level of diastereoselectivity. For instance, increasing the size of protecting groups on an allylic ether can enhance the diastereoselectivity of the cyclopropanation.

Another powerful strategy involves the use of sulfonium (B1226848) or sulfoxonium ylides. The addition of these ylides to optically active acyclic enoates and enones can proceed with high diastereoselectivity. marquette.edu For example, the reaction of dimethyl sulfoxonium methylide with chiral enoates has been shown to produce cyclopropanes with a high degree of stereocontrol, which can be further enhanced by optimizing reaction conditions such as temperature. marquette.edu

Recent advancements have also explored the diastereoselective synthesis of cyclopropyl (B3062369) diboronates from gem-bis(boronates) and thianthrenium salts. This method proceeds through a 1,2-rearrangement of a tetra-coordinated boron species and allows for the creation of 1,2-disubstituted cyclopropane diboronates with high efficiency and diastereoselectivity. nih.gov These borylated cyclopropanes are valuable intermediates that can be further functionalized. nih.govnih.gov

The intramolecular Mizoroki-Heck reaction is another sophisticated method for achieving diastereoselective cyclization to form complex spirocyclic systems containing a cyclopropane-like spiro center. In the synthesis of N-methylspiroindolines, a palladium(0)-catalyzed intramolecular annulation of cyclopentenyl-tethered 2-bromo-N-methylanilines resulted in excellent diastereoselectivity (>98%). diva-portal.org Density functional theory (DFT) calculations revealed that the stereochemical outcome is dictated by the conformation of the cyclopentene (B43876) ring, which is influenced by a substituent, leading to a stabilized transition state for one diastereomer. diva-portal.org

The following table summarizes some key findings in diastereoselective cyclopropanation reactions relevant to the formation of substituted cyclopropanes.

| Reaction Type | Reagent/Catalyst | Substrate | Key Finding |

| Simmons-Smith | Zn-Cu, CH₂I₂ | Chiral allylic alcohols | High syn-selectivity due to hydroxyl group direction. wiley-vch.de |

| Ylide Addition | Dimethyl sulfoxonium methylide | Chiral enoates | High diastereoselectivity, tunable by temperature. marquette.edu |

| Boronate Rearrangement | Thianthrenium salts | Geminal diboronates | Efficient synthesis of diastereoselective cyclopropyl diboronates. nih.gov |

| Mizoroki-Heck Annulation | Palladium(0) | Cyclopentenyl-tethered anilines | >98% diastereoselectivity in spiroindoline formation. diva-portal.org |

Enantioselective Synthesis Strategies

Achieving enantioselectivity in cyclopropanation reactions typically involves the use of chiral catalysts or chiral auxiliaries to control the absolute stereochemistry of the newly formed stereocenters.

A prominent strategy is the metal-catalyzed decomposition of diazo compounds. researchgate.net Chiral dirhodium(II) carboxamidate catalysts, often referred to as 'Doyle catalysts', are highly effective for asymmetric intermolecular and intramolecular cyclopropanation reactions. researchgate.net These catalysts react with diazo compounds to form a chiral metal-carbene intermediate, which then transfers the carbene to an alkene in an enantioselective manner. For instance, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by an adamantylglycine-derived dirhodium complex, yields trifluoromethyl-substituted cyclopropanes with high diastereoselectivity (>94%) and excellent enantioselectivity (88–98% ee). organic-chemistry.org

Cobalt(II)-based metalloradical catalysis offers another powerful approach. Chiral cobalt(II) complexes of D₂-symmetric porphyrins can activate N-arylsulfonyl hydrazones (in situ precursors to diazo compounds) for asymmetric radical cyclopropanation of a wide range of alkenes. nih.gov This method provides access to cyclopropane derivatives in high yields with excellent control over both diastereoselectivity and enantioselectivity. nih.gov

The Michael Initiated Ring Closure (MIRC) reaction is a versatile method for generating cyclopropane rings with high enantioselectivity. rsc.org This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization. The use of chiral phase-transfer catalysts or organocatalysts can effectively control the stereochemical outcome of the initial Michael addition and the subsequent ring closure. rsc.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) has also been employed for the enantioselective synthesis of functionalized carbocycles that can serve as precursors to cyclopropane-containing structures. nih.gov This method allows for the stereocontrolled formation of tertiary chiral centers, which can be challenging to access through other means. nih.gov

Enantiomerically Pure Products and Analogues (e.g., Methanoproline)

The development of stereoselective synthetic methods provides access to enantiomerically pure cyclopropane-containing compounds, including important analogues of natural products. Methanoprolines, which are proline analogues containing a cyclopropane ring, are of significant interest due to their ability to induce specific conformations in peptides. nih.gov

The synthesis of these constrained amino acids often relies on asymmetric cyclopropanation as a key step. For example, the synthesis of a fluorocyclopropane-containing proline analogue involved a catalytic asymmetric cyclopropanation to establish the key stereocenters. nih.gov Although the initial catalytic reaction provided the product in a racemic form, the enantiomers were successfully separated using preparative supercritical fluid chromatography (SFC) on a chiral stationary phase, allowing for the synthesis of the enantiomerically pure proline analogue. nih.gov

The synthesis of other complex natural products and their analogues also frequently involves the creation of enantiomerically pure cyclopropane fragments. For instance, the synthesis of the natural product curacin A required the preparation of enantiomers of 2-methylcyclopropanecarboxylic acid, which was achieved through classical resolution with quinine. marquette.edu

The synthesis of enantiomerically pure methadone metabolites has been achieved via a chiral pool approach starting from commercially available enantiopure (R)- or (S)-alaninol. nih.gov This highlights the power of using readily available chiral starting materials to construct complex enantiomerically pure target molecules. nih.gov

Application of Chiral Auxiliaries and Catalysts in Cyclopropanation

The use of chiral auxiliaries and catalysts is fundamental to modern asymmetric synthesis, and cyclopropanation reactions are a prime example of their successful application.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. The (-)-8-phenylmenthyl group has been used as a chiral auxiliary in the cyclopropanation of 3-aryl-2-phosphonoacrylates. rsc.org For (E)-acrylates, the cyclopropanation with dimethyloxosulfonium methylide proceeds with high diastereoselectivity, favoring the trans cyclopropane derivative. rsc.org This high selectivity is rationalized by a π-π stacking interaction between the phenyl ring of the auxiliary and the acrylate (B77674) moiety in the s-cis conformation, which shields one face of the double bond. rsc.org

A more recent concept is the use of a catalytically formed chiral auxiliary. In this approach, an achiral starting material is converted into a chiral, enantioenriched intermediate through a catalytic asymmetric reaction. This intermediate then acts as a substrate with a built-in chiral auxiliary, directing a subsequent diastereoselective transformation. nih.gov This strategy has been successfully extended to the asymmetric cyclopropanation of tetra-substituted olefins. nih.gov An oxazolidine (B1195125) chiral auxiliary, formed via a Pd-catalyzed enantioselective carboetherification, effectively controls the stereochemistry of the cyclopropanation using standard reagents. nih.gov

Chiral Catalysts: As mentioned previously, chiral catalysts play a pivotal role in enantioselective cyclopropanation. Dirhodium(II) carboxamidates are a well-established class of catalysts for the asymmetric cyclopropanation with diazo compounds. researchgate.net The choice of the chiral ligand on the rhodium center is critical for achieving high enantioselectivity. For example, Rh₂(S-PTAD)₄, a dirhodium complex with an adamantylglycine-derived ligand, has proven highly effective for the synthesis of trifluoromethyl-substituted cyclopropanes. organic-chemistry.org

Cobalt(II) complexes of chiral porphyrins are another class of effective catalysts for asymmetric radical cyclopropanations. nih.gov The D₂-symmetric chiral environment provided by the porphyrin ligand allows for excellent control of both diastereoselectivity and enantioselectivity. nih.gov The following table provides examples of chiral catalysts and auxiliaries used in stereoselective cyclopropanation.

| Method | Catalyst/Auxiliary | Substrate Type | Stereochemical Outcome |

| Chiral Auxiliary | (-)-8-phenylmenthyl | (E)-3-Aryl-2-phosphonoacrylates | High diastereoselectivity for trans-cyclopropane. rsc.org |

| Catalytically Formed Auxiliary | Pd-catalyst forms chiral oxazolidine | Tetra-substituted olefins | Diastereoselective cyclopropanation. nih.gov |

| Chiral Catalyst | Dirhodium(II) Carboxamidates (Doyle Catalysts) | Alkenes + Diazo compounds | High enantioselectivity. researchgate.net |

| Chiral Catalyst | Cobalt(II) Porphyrin Complexes | Alkenes + Diazo precursors | High diastereo- and enantioselectivity. nih.gov |

Computational Chemistry Approaches to Understanding 1 Bromomethyl 1 Methylcyclopropane

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying organic reactions. mdpi.com By calculating the electron density of a system, DFT can determine the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the mapping of entire reaction pathways, providing a quantitative understanding of reaction kinetics and thermodynamics. researchgate.net

In the context of 1-(bromomethyl)-1-methylcyclopropane, DFT calculations are instrumental in exploring its complex potential energy surfaces. For instance, in reactions such as palladium-catalyzed cyclopropanations, DFT has been used to elucidate the step-by-step mechanism, including oxidative addition, insertion, and elimination steps. researchgate.net While specific studies on this compound are not abundant, the principles from related systems are directly applicable. DFT can be employed to model the transition states for various potential reactions, such as nucleophilic substitution or the characteristic ring-opening reactions that cyclopropylmethyl halides undergo. psu.edu

These calculations can reveal the activation energy barriers for competing pathways. For example, a DFT study could compare the energy barrier for a direct S(_N)2 substitution at the bromomethyl group versus the barrier for a ring-opening rearrangement to form homoallylic or cyclobutyl products. The calculated geometries of transition states provide insights into the structural changes required for the reaction to proceed. researchgate.net

Table 1: Hypothetical DFT-Calculated Relative Energies for Competing Reaction Pathways of this compound

| Species | Pathway 1: S(_N)2 Substitution | Pathway 2: Ring-Opening |

| Reactants | 0.0 | 0.0 |

| Transition State (TS1) | +25.5 | +20.1 |

| Intermediate | - | +5.3 |

| Transition State (TS2) | - | +22.4 |

| Products | -10.2 | -15.8 |

| All energies are hypothetical and in kcal/mol, relative to the reactants. |

This table illustrates how DFT could predict that the ring-opening pathway is kinetically favored due to a lower initial activation barrier (TS1) compared to direct substitution.

Modeling of Ring Strain and Electronic Properties Enhancing Reactivity

The cyclopropane (B1198618) ring is characterized by significant ring strain, a combination of angle strain and torsional strain. libretexts.org The C-C-C bond angles are constrained to 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbon, leading to poor orbital overlap and high potential energy. libretexts.orgmasterorganicchemistry.com This inherent strain makes the ring susceptible to reactions that lead to its opening, as this relieves the strain. youtube.com

Computational modeling allows for the quantification of this ring strain and its effects on the molecule's electronic properties. The heat of combustion per CH₂ group is a key indicator of strain; for cyclopropane, this value is significantly higher than for less strained rings like cyclopentane (B165970) or the strain-free cyclohexane. youtube.com

Table 2: Comparison of Ring Strain in Cycloalkanes

| Cycloalkane | Ring Size | Heat of Combustion per CH₂ (kJ/mol) | Total Strain Energy (kcal/mol) |

| Cyclopropane | 3 | 697 | 27.5 |

| Cyclobutane | 4 | 686 | 26.3 |

| Cyclopentane | 5 | 658 | 6.2 |

| Cyclohexane | 6 | 653 | 0.0 |

Data sourced from multiple chemistry resources. youtube.comkhanacademy.org

In this compound, the strained C-C bonds of the cyclopropyl (B3062369) group have a high degree of p-character, allowing them to interact with the adjacent carbocationic center that can form upon heterolysis of the C-Br bond. This electronic interaction stabilizes the resulting cyclopropylmethyl cation, facilitating its formation and subsequent rearrangements. Computational methods like Natural Bond Orbital (NBO) analysis can be used to study these delocalization effects, providing a quantitative measure of the stabilizing interactions between the filled orbitals of the cyclopropane ring and the empty p-orbital of the carbocationic center. jjeci.net This stabilization is a key factor in the enhanced reactivity of cyclopropylmethyl systems compared to simple alkyl halides. psu.edu

Theoretical Prediction of Reaction Outcomes and Selectivity

A significant goal of computational chemistry is to predict the outcome of a chemical reaction, including the major products, byproducts, and the selectivity (chemo-, regio-, and stereoselectivity) with which they are formed. rsc.org For a substrate like this compound, which can potentially yield multiple products through competing pathways, theoretical predictions are particularly valuable.

By calculating the energy profiles for all feasible reaction pathways, as described in section 5.1, computational models can predict which products are kinetically and thermodynamically favored. escholarship.org Traditional transition state theory can often predict product ratios based on the calculated energy barriers of the rate-determining steps. escholarship.org

More advanced techniques, such as ab initio molecular dynamics (AIMD), can simulate the actual trajectory of a reaction over time, providing even deeper insights into selectivity, especially in cases where post-transition state bifurcations occur—situations where a single transition state leads to multiple products. escholarship.org Furthermore, the rise of machine learning in chemistry offers a new paradigm for reaction prediction. arxiv.org By training neural networks on vast datasets of known chemical reactions, these models can learn the complex rules governing reactivity and selectivity. nih.govarxiv.org Such a model could be trained to recognize the structural motifs of this compound and, based on the given reagents and conditions, predict the most likely product distribution. arxiv.org

Table 3: Illustrative Predicted Product Distribution for a Reaction of this compound

| Product | Predicted Yield (Kinetic Control) | Predicted Yield (Thermodynamic Control) |

| 1-Bromo-2-methylbut-2-ene | 75% | 20% |

| (1-Bromocyclobutyl)methane | 20% | 10% |

| 1-Methyl-1-(hydroxymethyl)cyclopropane | 5% | 70% |

| This table is a hypothetical example of how computational models could predict different outcomes based on reaction control. |

These predictive tools are becoming increasingly crucial in modern chemical synthesis, enabling chemists to design more efficient and selective reactions by exploring the potential outcomes in silico before undertaking laboratory work. arxiv.org

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 1-(bromomethyl)-1-methylcyclopropane. It provides detailed information about the carbon-hydrogen framework.

NMR spectroscopy is a powerful tool for real-time reaction monitoring, offering deep insights into reaction kinetics and mechanisms without the need for sample destruction. magritek.com For reactions involving this compound, both ¹H and ¹³C NMR can be employed. The progress of a reaction can be followed by observing the disappearance of the reactant's signals and the concurrent appearance of the product's signals. magritek.com For instance, in a substitution reaction where the bromine atom is replaced, the distinct signals of the bromomethyl group (a singlet in ¹H NMR and a specific resonance in ¹³C NMR) would diminish over time, while new signals corresponding to the new functional group would emerge.

The quantitative nature of NMR allows for the determination of reactant conversion and product yield at any given time. magritek.com By integrating the peaks corresponding to the starting material and the product, their relative concentrations in the reaction mixture can be calculated. This is invaluable for optimizing reaction conditions.

Product identification is definitively achieved by analyzing the NMR spectra of the isolated compound. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the number of signals and their chemical shifts in ¹³C NMR, allow for the unambiguous determination of the product's structure. For this compound, the key identifying features would be the singlet for the methyl protons, the singlet for the bromomethyl protons, and the characteristic upfield signals for the cyclopropyl (B3062369) ring protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~1.1 | ~20 | Singlet (s) |

| -CH₂Br | ~3.3 | ~40 | Singlet (s) |

| -CH₂- (ring) | ~0.5 - 0.8 | ~15 | Multiplet (m) |

| Quaternary C (ring) | N/A | ~25 | Singlet (s) |

When reactions of this compound yield complex mixtures or stereoisomers, advanced 2D NMR techniques are indispensable. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.com While this compound itself has a simple ¹H spectrum with no coupling between the methyl, bromomethyl, and cyclopropyl protons, COSY would be crucial for analyzing products where new coupled spin systems are formed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing a powerful method for assigning ¹³C peaks based on their known ¹H assignments. numberanalytics.comipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. numberanalytics.com This is extremely useful for identifying quaternary carbons and piecing together the carbon skeleton of a complex product.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry by identifying protons that are close in space, regardless of whether they are connected through bonds. youtube.comlibretexts.org For derivatives of this compound with multiple stereocenters, NOESY can establish the relative configuration by showing through-space correlations between substituents on the cyclopropane (B1198618) ring. ipb.ptarkat-usa.org For example, a NOE correlation between a methyl group proton and a proton on an adjacent substituent would indicate they are on the same face of the ring (cis). libretexts.org

The analysis of complex reaction mixtures is also facilitated by these techniques, as overlapping signals in 1D spectra can often be resolved and assigned in the second dimension. youtube.com

The direct observation of reactive intermediates by NMR is challenging due to their low concentration and short lifetimes. In reactions involving bromocyclopropanes, such as electrophilic ring-opening, the formation of a bromonium ion intermediate is often proposed. acs.org However, these species are typically too transient to be observed directly in a standard ¹H NMR spectrum during the course of a reaction. acs.org Their existence is more commonly inferred from the stereochemical outcome of the reaction.

In some related systems, such as the nitrosation of donor-acceptor cyclopropanes, ¹H NMR has been successfully used to monitor the disappearance of the starting material and the formation of the final product, even if the intermediate itself was not directly observed. researchgate.net The ability to detect an intermediate depends heavily on its stability and the timescale of the NMR experiment. Low-temperature NMR studies can sometimes increase the lifetime of an intermediate enough for it to be detected.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the key structural units.

Cyclopropane Ring: The cyclopropane ring has characteristic C-H stretching vibrations typically found at high wavenumbers (3000-3100 cm⁻¹) and ring deformation modes (breathing) at lower frequencies.

Methyl Group: The presence of the methyl group is confirmed by C-H stretching vibrations (~2870-2960 cm⁻¹) and bending vibrations (~1375 cm⁻¹ and ~1450 cm⁻¹).

Bromomethyl Group: The C-Br stretching vibration is a key feature, typically appearing in the far-infrared region of the spectrum (500-600 cm⁻¹). The CH₂ scissoring (~1465 cm⁻¹) and wagging (~1250 cm⁻¹) vibrations are also expected.

While FTIR is often more sensitive to polar functional groups, Raman spectroscopy can be particularly useful for identifying the non-polar C-C bonds of the cyclopropane ring. The combined use of both techniques provides a more complete vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound This table is generated based on typical values for the functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Cyclopropyl C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2870 - 2960 |

| CH₂ (Bromomethyl) | Scissoring | ~1465 |

| CH₃ | Bending | ~1375, ~1450 |

| C-Br | Stretching | 500 - 600 |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including the precise measurement of bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral molecules. nih.govcarleton.edu While this compound itself is achiral, its derivatives formed in chemical reactions can be chiral.

If an enantiomerically pure crystalline derivative of this compound is obtained, single-crystal X-ray diffraction can unambiguously determine its absolute configuration. nih.gov This technique relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. thieme-connect.de The presence of the bromine atom, a relatively heavy atom, enhances this effect, making the determination of absolute configuration more reliable. thieme-connect.deresearchgate.net

The analysis yields a Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the inverted structure, providing a high degree of confidence in the stereochemical assignment. nih.gov X-ray crystallography has been successfully applied to determine the structure and stereochemistry of various complex cyclopropane derivatives. nih.govresearchgate.net

Synthetic Utility and Applications of 1 Bromomethyl 1 Methylcyclopropane

Versatile Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that serve as foundational components for constructing more complex molecular architectures. google.commdpi.com While cyclopropane (B1198618) derivatives are recognized as important building blocks due to their unique steric and electronic properties, the specific use of 1-(Bromomethyl)-1-methylcyclopropane is not extensively detailed in publicly accessible literature. nih.govnih.gov Its structure contains a reactive bromomethyl group, making it a potential alkylating agent for nucleophiles in substitution reactions. chegg.com

Construction of Complex Molecular Architectures

The incorporation of a cyclopropane ring can impart rigidity and unique conformational properties to a molecule. nih.gov This is particularly valuable in the synthesis of spirocycles, which are compounds containing two rings connected by a single common atom. nih.gov Spiro-cyclopropyl compounds, such as spiro[cyclopropane-1,3'-indolin]-2'-ones, are a class of complex molecules with significant biological relevance. nih.govresearchgate.net These structures are often investigated for their potential as anticancer agents. nih.govrsc.org However, the synthesis of these specific spiro-indoles typically involves methods that generate the cyclopropane ring in situ from precursors like isatin (B1672199) and activated alkenes, rather than using this compound as a starting material. rsc.orgmdpi.comnih.gov

Applications in Medicinal Chemistry and Drug Development

The cyclopropyl (B3062369) group is an appealing feature in drug design because its rigid structure can enhance binding to biological targets and improve metabolic stability. nih.govhyphadiscovery.com

Design and Synthesis of Pharmaceutically Relevant Compounds

There are no widely documented examples of approved pharmaceutical agents synthesized directly from this compound. The general class of spirooxindoles, which sometimes incorporate a cyclopropane ring, are noted as being important heterocyclic motifs with promising pharmacological relevance, including potential anticancer properties. researchgate.net

Investigation of Biological Activities of Derivatives

Research into the biological effects of specific derivatives of this compound is limited. While broad studies have been conducted on various cyclopropane-containing molecules, showing activities from antiviral to anticancer, these are not directly traced back to this compound. nih.govnih.govresearchgate.net One patent describes a pyrazolylpyrazole derivative, which can be synthesized from a cyclopropyl precursor, for potential use as a herbicide. google.com

Modulating Biological Pathways through Electrophilic Interactions

The carbon atom attached to the bromine in this compound is electrophilic, meaning it is susceptible to attack by nucleophiles. In a biological context, nucleophilic groups are common in macromolecules like proteins (e.g., cysteine thiols) and DNA. nih.govnih.gov Electrophilic compounds can form covalent bonds with these biological targets, thereby modulating their function. hyphadiscovery.com

The metabolism of some cyclopropyl-containing compounds, particularly those attached to amines, can be mediated by cytochrome P450 (CYP) enzymes, sometimes leading to ring-opening and the formation of reactive metabolites that can bind to cellular components like glutathione. hyphadiscovery.com However, no specific studies detailing the electrophilic interactions or metabolic pathways of derivatives from this compound are available.

Development of Agrochemicals

The most specific documented application for a derivative of a 1-methylcyclopropylmethyl moiety is in the field of agrochemicals. A patent discloses the synthesis of substituted pyrazolylpyrazole compounds for use as herbicides. google.com The synthesis pathways described in the patent include precursors that feature the 1-methylcyclopropylmethyl group, indicating a potential role for building blocks like this compound in creating new herbicidal agents. google.com This aligns with the broader finding that various cyclopropane derivatives have been explored for insecticidal and herbicidal properties. researchgate.net

It is important to distinguish this compound from the related but structurally different compound 1-methylcyclopropene (B38975) (1-MCP), which is widely used commercially as a plant growth regulator to slow ripening in fruits and maintain the freshness of flowers. google.com

Precursor to Other Useful Organic Intermediates (e.g., 1,4-Dienes)

This compound serves as a valuable electrophilic building block for the synthesis of more complex organic molecules. Its utility stems from the reactivity of the carbon-bromine bond, which can participate in a variety of nucleophilic substitution and cross-coupling reactions. While direct, specific literature detailing the synthesis of 1,4-dienes from this compound is sparse, its application as a precursor can be confidently inferred from well-established synthetic methodologies for analogous compounds. evitachem.comnih.gov

The primary route to forming carbon-carbon bonds from this compound involves its reaction with organometallic nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for this purpose. youtube.comcem.com In a typical Suzuki coupling, an organoboron compound (like a vinylboronic acid or ester) reacts with an organic halide in the presence of a palladium catalyst and a base to form a new C-C bond. youtube.comnih.gov

A plausible pathway to a 1,4-diene structure would involve the Suzuki coupling of this compound with a vinylboronic acid. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the vinylboron reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.com

Similarly, substitution reactions with other nucleophiles can be employed. The reaction of the bromomethyl scaffold with amines, alcohols (phenols), or their corresponding anions provides straightforward access to substituted amine and ether derivatives. nih.gov The generation of amides and sulfonamides can be achieved through a two-step process involving initial substitution with an azide, followed by reduction to the primary amine and subsequent acylation or sulfonylation. nih.gov

Table 1: Plausible Coupling Reactions using this compound This table is based on established, analogous cross-coupling methodologies.

| Coupling Partner | Reaction Type | Catalyst/Reagents (Typical) | Product Type |

| Vinylboronic Acid | Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-methyl-1-(pent-4-en-1-yl)cyclopropane |

| Vinyltributylstannane | Stille Coupling | Pd(PPh₃)₄ | 1-methyl-1-(pent-4-en-1-yl)cyclopropane |

| Phenol | Williamson Ether Synthesis | Base (e.g., K₂CO₃) | 1-methyl-1-(phenoxymethyl)cyclopropane |

| Phthalimide | Gabriel Synthesis | Base, then Hydrazine | 1-(Aminomethyl)-1-methylcyclopropane |

Contributions to Fundamental Organic Reaction Mechanism Studies

The this compound scaffold, and more broadly the cyclopropylmethyl system, holds a canonical place in the study of organic reaction mechanisms. Its unique reactivity, particularly in solvolysis reactions, has provided profound insights into carbocation stability, neighboring group participation, and rearrangement reactions. researchgate.netgoogle.com

When this compound undergoes solvolysis (a reaction where the solvent acts as the nucleophile), the bromide leaving group departs to form a carbocation intermediate. youtube.com A primary carbocation is typically highly unstable, but in this case, the adjacent cyclopropyl ring provides remarkable stabilization. This stabilization arises from the interaction of the vacant p-orbital on the carbocation with the high-energy, bent σ-bonds (Walsh orbitals) of the cyclopropane ring. This phenomenon, sometimes referred to as "dancing resonance," delocalizes the positive charge.

The resulting cyclopropylmethyl cation is a classic example of a "non-classical" carbocation. It does not exist as a single structure but rather as a hybrid of equilibrating structures, including the cyclopropylmethyl cation, the cyclobutyl cation, and the homoallyl (but-3-en-1-yl) cation. This delocalization and rapid rearrangement lead to the formation of a mixture of products.

Studies on the solvolysis of the parent cyclopropylcarbinyl bromide in various hydroxylic solvents demonstrate this principle clearly, yielding a mixture of cyclopropylcarbinol, cyclobutanol, and but-3-en-1-ol. researchgate.net The reaction proceeds significantly faster than for analogous open-chain or other cycloalkyl halides, highlighting the special stability of the intermediate cation. researchgate.net The presence of the methyl group on the cyclopropane ring in this compound influences the rate of reaction and the distribution of these rearranged products, providing further data for quantitative mechanistic models like the extended Grunwald-Winstein equation. researchgate.net

The analysis of these reactions helps to delineate the mechanistic pathways (Sₙ1, Sₙ2, E1) and to quantify the effects of solvent nucleophilicity and ionizing power on reaction rates and product distributions. researchgate.netnih.govresearchgate.net

Table 2: Representative Product Distribution for Solvolysis of a Cyclopropylmethyl System Data is illustrative and based on the behavior of analogous cyclopropylcarbinyl halides.

| Product | Structure | Typical % Yield | Mechanistic Implication |

| 1-Methylcyclopropylmethanol | 45-50% | Product from direct capture of the initial carbocation | |

| 1-Methylcyclobutanol | 45-50% | Product from capture after ring-expansion rearrangement | |

| (1-Methylcyclopropyl)methanol | <5% | Product from capture after rearrangement to the homoallyl cation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Bromomethyl)-1-methylcyclopropane?

- Methodology :

-

Radical Bromination : Bromination of 1,1-dimethylcyclopropane using Br₂ in carbon tetrachloride (CCl₄) under controlled conditions, proceeding via a free radical mechanism .

-

Cyclopropanation : Reaction of diazomethane with 3-bromo-2-methylpropene, leveraging cyclopropane ring formation through [2+1] cycloaddition .

- Key Considerations :

-

Solvent polarity and reaction temperature significantly influence yield and selectivity.

-

Safety protocols for handling diazomethane (explosive) and bromine (corrosive) are critical.

Table 1: Comparison of Synthetic Methods

Q. What are the primary reaction pathways for this compound in organic synthesis?

- Substitution Reactions : Reacts with nucleophiles (e.g., NaOH, NaOMe) in polar solvents to form derivatives like 1,1-dimethylcyclopropanol or amines .

- Elimination Reactions : Strong bases (e.g., KOtBu) in aprotic solvents induce dehydrohalogenation, yielding 1,1-dimethylcyclopropene .

- Addition Reactions : Electrophilic bromination with Br₂ produces 1,1-dibromo derivatives .

Q. What are the key applications of this compound in scientific research?

- Organic Synthesis : Intermediate for cyclopropane-containing pharmaceuticals and agrochemicals .

- Material Science : Precursor for polymers with tailored thermal stability .

- Biological Studies : Explored as a bioactive compound for enzyme inhibition studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during bromination?

- Mechanistic Insights : Radical inhibitors (e.g., TEMPO) reduce undesired chain-termination byproducts in radical bromination .

- Solvent Effects : Non-polar solvents (CCl₄) favor monobromination over dibromination by stabilizing radical intermediates .

- Alternative Reagents : Use of N-bromosuccinimide (NBS) with light initiation improves regioselectivity compared to Br₂ .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H and ¹³C NMR distinguish cyclopropane ring protons (δ ~0.5–1.5 ppm) and bromomethyl groups (δ ~3.5–4.5 ppm) .

- GC-MS : Quantifies purity and identifies volatile byproducts (e.g., cyclopropene derivatives) .

- X-ray Crystallography : Resolves stereochemical ambiguities in cyclopropane-containing crystals .

Q. How do steric effects influence the reactivity of the bromomethyl group?

- Steric Hindrance : The 1-methylcyclopropane ring imposes spatial constraints, slowing SN2 reactions but favoring SN1 mechanisms in polar protic solvents .

- Comparative Studies : this compound exhibits lower reactivity than linear analogs (e.g., 1-bromopropane) due to ring strain and steric effects .

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 149.03 g/mol | |

| LogP (Partition Coefficient) | 2.1 | |

| Henry’s Law Constant | 7.3 × 10⁻³ atm·m³/mol |

Q. What strategies mitigate toxicity risks during laboratory handling?

- Exposure Control : Use fume hoods and PPE (gloves, goggles) to limit inhalation/contact, as 1-bromopropane analogs are neurotoxic .

- Waste Management : Neutralize brominated waste with sodium thiosulfate before disposal .

Q. How do structural modifications impact biological activity?

- Case Study : Substitution of the bromine atom with hydroxyl or amine groups enhances solubility and bioactivity in antimicrobial assays .

- SAR Analysis : The cyclopropane ring’s rigidity improves binding affinity to enzyme active sites compared to flexible analogs .

Contradictions and Data Gaps

- Synthetic Route Efficiency : reports ~65% yield for radical bromination, while ’s diazomethane method yields ~50%, highlighting trade-offs between safety and efficiency .

- Reagent Selection : Patent data () avoids toxic PBr₃/Ph₃P/Br₂, advocating greener alternatives like NBS, but scalability remains unverified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.